(デス-Asp1)-アンジオテンシン I

概要

説明

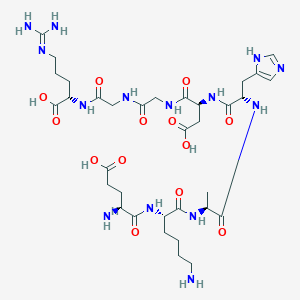

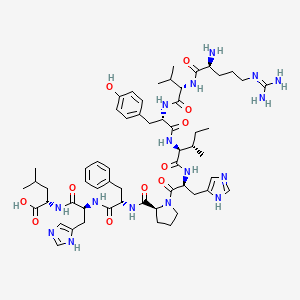

(Des-Asp1)-Angiotensin I is a derivative of angiotensin I, a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance. This compound is characterized by the absence of the aspartic acid residue at the first position of the angiotensin I sequence. It is of significant interest in the field of cardiovascular research due to its potential effects on the renin-angiotensin system.

科学的研究の応用

(Des-Asp1)-Angiotensin I has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Des-Asp1)-Angiotensin I typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of (Des-Asp1)-Angiotensin I follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

化学反応の分析

Types of Reactions

(Des-Asp1)-Angiotensin I can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

作用機序

The mechanism of action of (Des-Asp1)-Angiotensin I involves its interaction with angiotensin receptors, particularly the angiotensin II type 1 receptor. By binding to this receptor, it can modulate the activity of the renin-angiotensin system, influencing blood pressure and fluid balance. The molecular targets and pathways involved include the inhibition of angiotensin-converting enzyme (ACE) and the regulation of aldosterone secretion.

類似化合物との比較

Similar Compounds

Angiotensin I: The parent compound from which (Des-Asp1)-Angiotensin I is derived.

Angiotensin II: A potent vasoconstrictor and the primary effector of the renin-angiotensin system.

Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.

Uniqueness

(Des-Asp1)-Angiotensin I is unique due to the absence of the aspartic acid residue at the first position, which may alter its binding affinity and activity compared to other angiotensin peptides. This structural difference can provide insights into the structure-activity relationships within the renin-angiotensin system and aid in the development of novel therapeutic agents.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H84N16O11/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWIUWNFCDCCDM-XZJAPRPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84N16O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

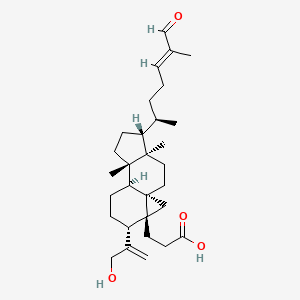

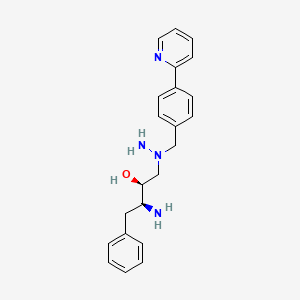

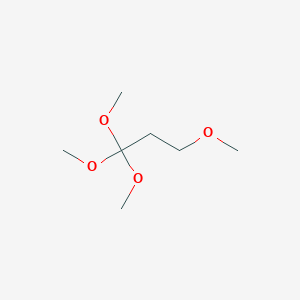

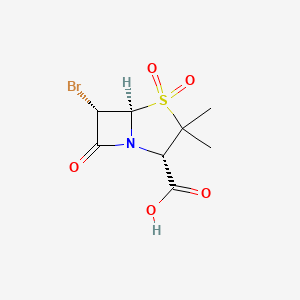

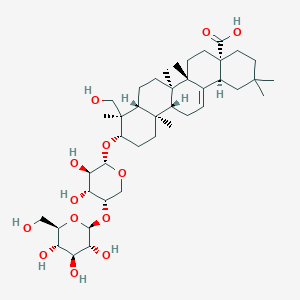

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (Des-Asp1)-Angiotensin I itself exhibits limited intrinsic activity. Its primary mechanism of action involves conversion to the more potent heptapeptide, (Des-Asp1)-Angiotensin II (Angiotensin III), by the angiotensin-converting enzyme (ACE) [, , , , , , , ]. Angiotensin III then acts on angiotensin receptors, primarily the AT1 receptor subtype, leading to vasoconstriction, aldosterone release, and other physiological effects [, , , , , ].

A: While (Des-Asp1)-Angiotensin I demonstrates some direct steroidogenic activity in bovine adrenal cells, its effect is significantly weaker compared to Angiotensin II and Angiotensin III []. Its primary contribution to aldosterone production seems to be through conversion to Angiotensin III [, ].

A: While the provided abstracts don't explicitly state the molecular formula and weight of (Des-Asp1)-Angiotensin I, they consistently refer to it as a nonapeptide derived from Angiotensin I by the removal of the N-terminal aspartic acid residue [, , , , ]. Therefore, determining the exact formula and weight would require referring to the amino acid sequence of Angiotensin I and subtracting the contribution of aspartic acid.

ANone: The provided research abstracts primarily focus on the biological activity and metabolism of (Des-Asp1)-Angiotensin I and do not delve into spectroscopic characterization.

A: The research suggests that (Des-Asp1)-Angiotensin I is rapidly metabolized in vivo, mainly through conversion to Angiotensin III by ACE [, , , ]. Its rapid degradation suggests a relatively short half-life in circulation.

ANone: (Des-Asp1)-Angiotensin I is a peptide hormone and does not possess catalytic properties. Its biological function arises from its interaction with enzymes and receptors within the renin-angiotensin system.

A: Research on closely related peptides provides insights into the structure-activity relationships. For instance, [Sar1,Ile8]-Angiotensin II, a synthetic analog with modifications at positions 1 and 8, acts as an antagonist at both AT1 and AT2 receptors, indicating the importance of these residues for receptor binding and activation [, ]. Further research focusing on specific modifications of (Des-Asp1)-Angiotensin I would be needed to establish a comprehensive SAR profile.

ANone: The provided research abstracts primarily focus on the biological role, metabolism, and pharmacological effects of (Des-Asp1)-Angiotensin I. They do not offer information related to SHE regulations, PK/PD, in vitro/in vivo efficacy beyond animal models, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, solubility studies, analytical method validation, quality control, immunogenicity, drug transporter/metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications.

A: While the exact discovery date of (Des-Asp1)-Angiotensin I is not mentioned in the abstracts, its identification as a potential precursor for Angiotensin III and its role in the renin-angiotensin system were active research areas by the late 1970s and early 1980s [, , , ]. Research during this period focused on:

- Confirming its formation: Studies demonstrated the conversion of Angiotensin I to (Des-Asp1)-Angiotensin I in various tissues, including the lung and adrenal gland [, ].

- Evaluating its biological activity: Experiments in animals revealed that (Des-Asp1)-Angiotensin I could induce pressor responses and stimulate aldosterone secretion, primarily through its conversion to Angiotensin III [, , , , ].

- Understanding its role in the renin-angiotensin system: The discovery of (Des-Asp1)-Angiotensin I led to a more nuanced understanding of the renin-angiotensin system, highlighting alternative pathways for Angiotensin III formation [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。